BenchChemオンラインストアへようこそ!

6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine

Sonidegib synthesis regioisomer process impurity

6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine (CAS 926249-35-6, molecular formula C₁₁H₁₇N₃O, MW 207.27 g/mol) is the key aminopyridine building block used in the final-stage amide coupling to manufacture Sonidegib (NVP-LDE225/Erismodegib, brand name Odomzo®), an FDA-approved Smoothened (SMO) receptor antagonist for the treatment of locally advanced basal cell carcinoma. The compound specifically incorporates the cis-(2R,6S)-2,6-dimethylmorpholine moiety at the 6-position of the pyridin-3-amine core, establishing the precise pharmacophoric geometry required for potent SMO antagonism.

Molecular Formula C11H17N3O
Molecular Weight 207.277
CAS No. 926249-35-6
Cat. No. B2817980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine
CAS926249-35-6
Molecular FormulaC11H17N3O
Molecular Weight207.277
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC=C(C=C2)N
InChIInChI=1S/C11H17N3O/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11/h3-5,8-9H,6-7,12H2,1-2H3
InChIKeyVLPBNQMPKNGOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine (CAS 926249-35-6): The Definitive Amine Intermediate for Sonidegib (NVP-LDE225) Synthesis and Hedgehog Pathway Inhibitor Development


6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine (CAS 926249-35-6, molecular formula C₁₁H₁₇N₃O, MW 207.27 g/mol) is the key aminopyridine building block used in the final-stage amide coupling to manufacture Sonidegib (NVP-LDE225/Erismodegib, brand name Odomzo®), an FDA-approved Smoothened (SMO) receptor antagonist for the treatment of locally advanced basal cell carcinoma [1]. The compound specifically incorporates the cis-(2R,6S)-2,6-dimethylmorpholine moiety at the 6-position of the pyridin-3-amine core, establishing the precise pharmacophoric geometry required for potent SMO antagonism [2]. As a critical registered intermediate, it is commercially available from multiple suppliers with standard purity specifications of ≥95% (HPLC), with batch-specific certificates of analysis including NMR, HPLC, and GC characterization data .

Why Generic Pyridin-3-amine or Morpholine Building Blocks Cannot Substitute for 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine in Sonidegib-Critical Workflows


Generic aminopyridine or morpholine building blocks cannot replace 6-(2,6-dimethylmorpholin-4-yl)pyridin-3-amine because the compound's value derives from the simultaneous satisfaction of three orthogonal structural constraints, each essential for downstream Sonidegib activity: (i) correct regiochemistry — the morpholine must be attached at the pyridine 6-position; the 2-substituted regioisomer (CAS 926271-27-4) yields a structurally distinct amide product that is a known Sonidegib Regio Isomer Impurity and does not produce active pharmaceutical ingredient [1]; (ii) correct stereochemistry — the cis-(2R,6S) configuration of the dimethylmorpholine ring is mandatory; the trans-(2R,6R) diastereomer generates the Sonidegib Trans Isomer Impurity, a characterized pharmacopeial impurity requiring chromatographic resolution in quality control workflows [2]; (iii) correct amine positioning — the free primary amine at the pyridine 3-position is the sole reactive handle for HATU-mediated amide coupling with the biphenyl carboxylic acid partner; any protection or derivatization strategy must preserve this amine's nucleophilicity [3]. The quantitative evidence below demonstrates why selection of the correct CAS-registered intermediate is a gatekeeping decision for Sonidegib-oriented research, process chemistry, and analytical quality control.

Product-Specific Quantitative Evidence Guide: 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine (CAS 926249-35-6) Against Comparators


Regiospecificity: 6-Substituted vs. 2-Substituted Pyridine Regioisomer — Critical for Sonidegib Identity

The morpholine substitution position on the pyridine ring determines whether the final amide coupling product is Sonidegib or a regioisomeric impurity. The target compound (CAS 926249-35-6) bears the dimethylmorpholine at the pyridine 6-position; the 2-substituted regioisomer (CAS 926271-27-4) places it at the 2-position [1]. Amide coupling of the 6-isomer with 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid yields Sonidegib (CAS 956697-53-3), an FDA-approved SMO antagonist with IC₅₀ of 1.3 nM (mouse) and 2.5 nM (human) in cell-free binding assays [2]. The 2-regioisomer would produce a structurally distinct amide that is formally catalogued as Sonidegib Regio Isomer Impurity and is used as an analytical reference standard for chromatographic method validation in ANDA filings [1].

Sonidegib synthesis regioisomer process impurity amide coupling

Stereochemical Specificity: cis-(2R,6S) vs. trans-(2R,6R) Dimethylmorpholine Configuration — Pharmacopeial Impurity Control

Sonidegib's Smoothened receptor binding requires the cis configuration of the 2,6-dimethylmorpholine ring. The cis-(2R,6S) enantiomeric pair is the active stereochemistry; the trans-(2R,6R) diastereomer produces the Sonidegib Trans Isomer Impurity, a characterized and commercially available reference standard (CAS not assigned; supplied as N-(6-((2R,6R)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide hydrochloride) [1]. In the canonical synthetic route, cis-2,6-dimethylmorpholine (CAS 6485-55-8, purity specification ≥98% by GC) undergoes SNAr with 2-chloro-5-nitropyridine (K₂CO₃, DMF, 50°C) followed by Pd/C-catalyzed hydrogenation to yield the cis-amine intermediate [2]. An alternative synthesis starting from (2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine achieves a total yield of 78.45% for the hydrochloride salt with the correct cis stereochemistry preserved [3]. The trans isomer of 2,6-dimethylmorpholine can be converted to cis via Pt/Ru/Rh-catalyzed isomerization under hydrogen, but residual trans content must be controlled as it directly propagates into the Trans Isomer Impurity in the final API [4].

chiral intermediate diastereomer pharmacopeial impurity ANDA quality control

Downstream Pharmacological Potency Benchmarking: Sonidegib (Derived from This Amine) vs. Vismodegib — Hedgehog Pathway IC₅₀ Comparison

Although the target compound is an intermediate rather than the active pharmaceutical ingredient, the pharmacological differentiation of the final drug substance (Sonidegib) directly validates the intermediate selection. Sonidegib, synthesized via HATU-mediated amide coupling of 6-(2,6-dimethylmorpholin-4-yl)pyridin-3-amine, demonstrates SMO binding IC₅₀ values of 1.3 nM (mouse) and 2.5 nM (human) in cell-free assays [1]. In contrast, vismodegib (GDC-0449), the first-in-class FDA-approved Hedgehog pathway inhibitor that uses a distinct 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide scaffold, exhibits an IC₅₀ of 13 nM in Gli luciferase reporter assays in C3H10T1/2 mouse embryonic fibroblasts [2]. The approximately 5- to 10-fold greater potency of Sonidegib in cell-free binding assays (1.3-2.5 nM vs. 13 nM) is a function of the specific cis-2,6-dimethylmorpholin-4-yl-pyridin-3-amine pharmacophore, which was identified through systematic structure-activity relationship (SAR) studies from a phenotypic high-throughput screen [3].

Smoothened antagonist Hedgehog signaling IC50 comparison basal cell carcinoma

Impurity Reference Standard Utility: Sonidegib Impurity 2 (CAS 956699-06-2) — Direct Analytical Differentiation from Free Base Intermediate

The target compound (CAS 926249-35-6, free base, purity ≥95%) must be distinguished from its closely related impurity reference standard form: Sonidegib Impurity 2 (CAS 956699-06-2), which is chemically rel-6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA analytical method development and quality control [1]. Both compounds share the identical molecular formula (C₁₁H₁₇N₃O, MW 207.27) and connectivity but differ in their intended use: CAS 926249-35-6 is the synthetic intermediate for Sonidegib manufacture, while CAS 956699-06-2 is the certified impurity reference standard used for HPLC/UPLC method validation, system suitability testing, and retention time marking in stability-indicating methods . The analytical quality-by-design (AQbD) UPLC method developed for simultaneous quantification of Sonidegib and its process-related impurities (including Impurity 2) demonstrates baseline resolution of this amine from the API and other impurities under forced degradation conditions (oxidative, acid/base hydrolytic, thermal, photolytic) [2].

reference standard pharmaceutical impurity method validation ANDA filing

Physicochemical Differentiation: Computed logP, Polar Surface Area, and Hydrogen Bonding Profile vs. Alternative Aminopyridine Building Blocks

The computed physicochemical properties of 6-(2,6-dimethylmorpholin-4-yl)pyridin-3-amine distinguish it from generic aminopyridine building blocks and inform its suitability as a Sonidegib precursor. The compound has a computed logP of 1.725, topological polar surface area (TPSA) of 51.38 Ų, one hydrogen bond donor (the primary amine), and four hydrogen bond acceptors (morpholine oxygen, morpholine nitrogen, pyridine nitrogen, aniline nitrogen), satisfying all Lipinski Rule of Five criteria [1]. For reference, the computed logP of the 2-substituted regioisomer (CAS 926271-27-4) is identical, confirming that regioisomeric differentiation cannot rely on bulk physicochemical descriptors and must be assessed by chromatographic or spectroscopic methods . The final drug substance Sonidegib has a measured logP of 4.26 and aqueous solubility of <1.6 × 10⁻³ mM, classifying it as a BCS Class II drug with pKa of 4.2 [2]. The intermediate's lower logP (1.725 vs. 4.26) reflects the absence of the lipophilic biphenyl-trifluoromethoxy tail, making it more amenable to solution-phase amide coupling chemistry.

physicochemical properties drug-likeness logP polar surface area building block selection

Best Research and Industrial Application Scenarios for 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine (CAS 926249-35-6)


Sonidegib API Process Chemistry and Late-Stage Amide Coupling

This compound is the optimal amine coupling partner for the convergent synthesis of Sonidegib. In the canonical route, the amine (CAS 926249-35-6) is coupled with 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid using HATU and Et₃N (or DIEA) in DMF to form the final amide bond. This convergent strategy, validated in the original NVP-LDE225 discovery publication [1] and subsequent process patents [2], enables late-stage diversification and minimizes the number of steps involving the precious biphenyl acid intermediate. The cis stereochemistry of the morpholine ring is preserved throughout the coupling, ensuring the correct pharmacophoric geometry in the final API.

Sonidegib ANDA Impurity Profiling and Analytical Method Validation

For generic pharmaceutical manufacturers pursuing ANDA filings for Sonidegib, CAS 926249-35-6 serves as the parent compound for Sonidegib Impurity 2 (CAS 956699-06-2), a key process-related impurity requiring chromatographic resolution and quantification [1]. The AQbD-optimized UPLC stability-indicating method separates this amine intermediate from Sonidegib API and other process impurities (including the trans isomer impurity and regioisomer impurity) under forced degradation conditions [2]. Procurement of high-purity intermediate (≥95%, with documented batch-specific NMR, HPLC, and GC characterization data from suppliers such as Bidepharm ) supports robust system suitability testing.

Hedgehog Pathway Inhibitor Medicinal Chemistry — SMO Antagonist SAR Exploration

The cis-2,6-dimethylmorpholin-4-yl-pyridin-3-amine scaffold represents the optimized pharmacophoric core from the systematic SAR campaign that identified NVP-LDE225 as the clinical candidate [1]. For medicinal chemistry programs targeting novel SMO antagonists or exploring Hedgehog pathway inhibition, this amine intermediate enables amide library synthesis by varying the carboxylic acid coupling partner while retaining the proven morpholino-pyridine SMO-binding motif. Sonidegib's IC₅₀ of 1.3 nM (mouse) and 2.5 nM (human) in cell-free SMO binding assays establishes the potency benchmark for scaffold-hopping exercises [2].

Deuterated Internal Standard and Metabolite Identification Studies

The amine intermediate serves as the precursor for stable isotope-labeled Sonidegib internal standards (e.g., Sonidegib-d8) used in LC-MS/MS bioanalytical method development for pharmacokinetic studies [1]. The free amine handle at the pyridine 3-position enables deuterium incorporation via labeled acylating agents or through deuterated morpholine precursors. These labeled standards are essential for quantifying Sonidegib in plasma (validated LC-ESI-MS/MS methods achieving intrabatch precision of 1.54%-7.18% and accuracy of 98.56%-102.80% [2]) and for metabolite identification in forced degradation studies.

Quote Request

Request a Quote for 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.